molecular formula C11H13Cl2N B128439 1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66504-70-9

1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No.: B128439
CAS No.: 66504-70-9
M. Wt: 230.13 g/mol
InChI Key: PAWQOMFZQDVYLL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-azabicyclo[310]hexane Hydrochloride is a compound of significant interest in the field of organic chemistry It features a unique bicyclic structure that includes a chlorine-substituted phenyl ring and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an intermolecular coordination of bromine and lithium, leading to the formation of the azabicyclohexane core . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving n-BuLi and 2-(bromomethyl)pyrrolidine hydrobromide suggests that similar conditions could be adapted for larger-scale production. The use of photochemistry and other advanced techniques may also be explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-BuLi, various electrophiles, and oxidizing or reducing agents. Reaction conditions often involve low temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include substituted pyrrolidines and piperidines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is unique due to its combination of a chlorine-substituted phenyl ring and an azabicyclohexane core.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-10-4-2-1-3-9(10)11-5-8(11)6-13-7-11;/h1-4,8,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWQOMFZQDVYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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